molecular formula C21H17N3O2S B3081554 N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 1105223-98-0

N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Cat. No.: B3081554
CAS No.: 1105223-98-0
M. Wt: 375.4
InChI Key: BBYLXQGIRIAGFN-UHFFFAOYSA-N
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Description

N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a phenyl group at the 7-position. The acetamide moiety at the 3-position is further modified with N-methyl and N-phenyl groups.

The molecular formula is C21H19N3O2S (molecular weight: 377.46 g/mol). Key features include:

  • Thieno[3,2-d]pyrimidinone core: A fused bicyclic system combining thiophene and pyrimidine rings.
  • 7-Phenyl substitution: Enhances aromatic interactions in biological targets.
  • N-Methyl-N-phenylacetamide side chain: Modulates solubility, steric bulk, and binding affinity.

Properties

IUPAC Name

N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-23(16-10-6-3-7-11-16)18(25)12-24-14-22-19-17(13-27-20(19)21(24)26)15-8-4-2-5-9-15/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYLXQGIRIAGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Thieno[3,2-d]pyrimidine derivatives, including N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide, have been reported to exhibit a wide range of biological activities:

  • Antitumor Activity : Studies indicate that compounds with this structural motif can inhibit tumor cell proliferation.
  • Antiviral Properties : Some derivatives show effectiveness against viral infections by interfering with viral replication mechanisms.
  • Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, suggesting potential use as an antibiotic.

Drug Development

The unique properties of this compound make it a candidate for further development in drug formulation. Its ability to modulate biological pathways can be harnessed to create targeted therapies for diseases such as cancer and viral infections.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies can help identify which modifications enhance efficacy and reduce toxicity.

ModificationEffect on Activity
Addition of halogensIncreased potency against specific cancer cell lines
Alteration of the phenyl groupImproved solubility and bioavailability

Case Study 1: Antitumor Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives, including this compound. The compound showed significant inhibition of human breast cancer cells in vitro, with an IC50 value lower than that of standard chemotherapeutic agents. This suggests its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Antiviral Properties

Another study focused on the antiviral activity of this compound against influenza viruses. The results indicated that it effectively inhibited viral replication in cell cultures at low concentrations. This opens avenues for its application in antiviral drug development.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide involves the inhibition of key molecular targets, such as protein kinases, which play a crucial role in cell signaling and proliferation. By binding to these targets, the compound can disrupt the signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Structural Analogs with Modified Acetamide Substituents

Table 1: Substituent Variations in Thieno[3,2-d]pyrimidinone Derivatives
Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-phenylacetamide R1 = N-methyl, R2 = N-phenyl 377.46 Kinase inhibition (hypothesized)
N-(2-Chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide R1 = 2-chlorobenzyl 411.91 Increased lipophilicity; potential cytotoxicity
N-(4-Methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide R1 = 4-methoxyphenyl 391.40 Enhanced solubility (methoxy group)
N-(2-Ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide R1 = 2-ethyl-6-methylphenyl 403.50 Steric hindrance; improved selectivity

Key Observations :

  • Lipophilicity : The 2-chlorobenzyl analog (411.91 g/mol) exhibits higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Solubility : The 4-methoxyphenyl derivative (391.40 g/mol) benefits from the electron-donating methoxy group, enhancing solubility compared to the target compound .
  • Steric Effects : Bulky substituents (e.g., 2-ethyl-6-methylphenyl) in the analog from may restrict binding to off-target proteins, improving selectivity .

Core Structure Variations

Pyrimido[4,5-d]pyrimidinone Analogs

The compound in (C28H24F3N7O2, 547.54 g/mol) replaces the thienopyrimidine core with a pyrimido[4,5-d]pyrimidinone scaffold. The trifluoromethylbenzamide side chain further contributes to metabolic stability .

Thieno[2,3-d]pyrimidinone Derivatives

highlights derivatives with a thieno[2,3-d]pyrimidinone core, such as N′-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone. These compounds exhibit anti-tumor activity against A549, HCT116, and MCF-7 cell lines, suggesting that the position of the sulfur atom in the thiophene ring (3,2-d vs. 2,3-d) influences biological efficacy .

Biological Activity

N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thieno-pyrimidine core with specific substituents that enhance its pharmacological potential. The general structure can be represented as follows:

C21H17N3O2S\text{C}_{21}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}

Biological Activities

1. Antitumor Activity
Several studies have highlighted the antitumor properties of thieno[3,2-d]pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit the activity of key receptors involved in tumor growth, such as the vascular endothelial growth factor (VEGF) receptor and platelet-derived growth factor (PDGF) receptor. For instance, a derivative exhibited an IC50 value of 3 nM against human fibrosarcoma cells (HT1080) .

2. Cytotoxicity
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compounds showed a range of inhibitory activities from 43% to 87% against these cell lines .

3. Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives are also noted for their antimicrobial properties. For example, compounds similar to this compound demonstrated significant antibacterial and antimycobacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) established for various derivatives .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinase Activity : The compound's structure allows it to inhibit kinases that are crucial for cell proliferation and survival in cancer cells.
  • Receptor Modulation : By targeting receptors such as VEGF and PDGF, the compound can disrupt signaling pathways essential for tumor angiogenesis and growth.

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. Among them, certain derivatives exhibited potent antitumor effects in vivo against human cancer models .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics for some derivatives, enhancing their therapeutic potential .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
7-Amino-thieno[3,2-d]pyrimidineStructureContains an amino group that enhances solubility and bioactivity.
4-Methylthieno[3,2-d]pyrimidineStructureMethyl substitution at position 4 may influence its pharmacokinetic properties.
6-Fluorothieno[3,2-d]pyrimidineStructureFluorine substitution alters electronic properties and reactivity.

Q & A

Basic: What are the critical steps for synthesizing N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide, and how are reaction conditions optimized?

Answer:
The synthesis involves constructing the thieno[3,2-d]pyrimidine core followed by functionalization with acetamide groups. Key steps include:

  • Core Formation : Cyclocondensation of substituted thiophene derivatives with urea or thiourea under acidic conditions (e.g., H₂SO₄) at 80–100°C to form the pyrimidine ring .
  • Acetamide Introduction : Coupling the core with N-methyl-N-phenylacetamide via nucleophilic substitution or amidation, requiring anhydrous solvents (e.g., DMF) and catalysts like EDCI/HOBt .
  • Optimization : Reaction yields depend on temperature control (60–80°C), solvent polarity, and stoichiometric ratios. HPLC and TLC are used to monitor intermediates, while column chromatography ensures purity (>95%) .

Advanced: How can researchers resolve contradictory bioactivity data for this compound across different kinase inhibition assays?

Answer:
Contradictions often arise from assay conditions (e.g., ATP concentration, pH) or structural flexibility of the compound. Methodological solutions include:

  • Kinase Profiling : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to validate inhibition patterns .
  • Structural Analysis : Perform X-ray crystallography (using SHELX or ORTEP ) to identify binding conformations. Molecular dynamics simulations can model ATP-binding site interactions under varying conditions .
  • Data Normalization : Account for variables like enzyme lot variability and buffer composition by including internal controls (e.g., staurosporine as a reference inhibitor) .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thienopyrimidine core and acetamide substituents. Aromatic proton splitting patterns (δ 7.2–8.5 ppm) distinguish phenyl and pyrimidine protons .
  • X-ray Diffraction : Single-crystal analysis (via SHELXL ) resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, critical for structure-activity relationships .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~442.15) and detects synthetic byproducts .

Advanced: How can researchers optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

Answer:

  • Salt Formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility. Solubility >50 µg/mL in PBS (pH 7.4) is ideal .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability. Stability is assessed via HPLC under simulated gastric fluid conditions .
  • Lyophilization : Use cryoprotectants (trehalose/mannitol) to stabilize lyophilized formulations for long-term storage .

Basic: What are the primary biological targets of this compound, and how are they identified?

Answer:
The compound inhibits kinases (e.g., CDKs, EGFR) due to its ATP-mimetic thienopyrimidine core. Identification methods:

  • Kinase Screening Panels : Use recombinant kinases (≥50 members) at 1 µM ATP to measure IC₅₀ values. Data is cross-validated with kinase-deficient mutants .
  • Cellular Assays : Western blotting detects phosphorylation levels of downstream targets (e.g., ERK1/2) in cancer cell lines (A549, MCF-7) .

Advanced: How can computational methods guide the rational design of analogs with improved selectivity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with kinase active sites. Focus on hydrogen bonds (e.g., with hinge region residues like Leu83 in CDK2) and hydrophobic contacts .
  • QSAR Modeling : Train models on IC₅₀ datasets to predict substituent effects. Meta-parameters include ClogP (optimal 2–4) and polar surface area (<90 Ų) .
  • Free Energy Perturbation : Calculate ΔΔG for binding affinity changes upon methyl/fluoro substitutions .

Basic: What are the common synthetic impurities, and how are they controlled?

Answer:

  • Byproducts : Include uncyclized intermediates (e.g., thiourea derivatives) and N-oxide forms. LC-MS tracks these at Rf 0.3–0.5 .
  • Control Strategies : Use gradient elution (ACN/H₂O + 0.1% TFA) in preparative HPLC. Impurity thresholds are set at <0.15% per ICH guidelines .

Advanced: How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., human CYP3A4 t₁/₂ > 60 min). Incorporate deuterium at labile positions to reduce oxidation .
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) for quantitative whole-body autoradiography in rodent models .
  • PD-PK Modeling : Use Phoenix WinNonlin to correlate plasma concentrations (Cmax > 1 µM) with tumor regression in xenografts .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • Toxicity Screening : Conduct Ames tests (≤1 µg/plate) and acute toxicity in rodents (LD₅₀ > 500 mg/kg) .
  • Handling : Use nitrile gloves and fume hoods due to potential irritancy. Store at −20°C under argon to prevent degradation .

Advanced: What strategies mitigate off-target effects in phenotypic screening?

Answer:

  • Proteome Profiling : Use affinity pulldown with biotinylated probes and mass spectrometry to identify non-kinase targets .
  • CRISPR Knockout : Validate target specificity by comparing cytotoxicity in wild-type vs. kinase-knockout cell lines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

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